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Malvidin 3-(6''-p-caffeyglucoside) -

Malvidin 3-(6''-p-caffeyglucoside)

Catalog Number: EVT-1581307
CAS Number:
Molecular Formula: C32H31O15+
Molecular Weight: 655.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Malvidin 3-O-{6-O-[(E)-caffeoyl]-beta-D-glucoside} is an anthocyanin cation that is malvidin substituted at position 3 by a 6-O-(E-caffeoyl)-beta-D-glucosyl residue. It is a beta-D-glucoside, an anthocyanin cation, an aromatic ether, a cinnamate ester, a monosaccharide derivative and a polyphenol. It derives from a malvidin and a trans-caffeic acid.
Overview

Malvidin 3-(6''-p-caffeoylglucoside) is a specific type of anthocyanin, which is a class of compounds known for their vibrant colors and health benefits. It is characterized by its structure, which includes malvidin, a common anthocyanidin, linked to a caffeoyl-glucoside moiety. This compound is primarily found in various fruits, particularly grapes, and contributes to the color and potential health benefits of wine and other grape-derived products.

Source

Malvidin 3-(6''-p-caffeoylglucoside) is predominantly sourced from grapes (Vitis vinifera) and is also present in other plants such as hibiscus. It plays a significant role in the pigmentation of grape skins and contributes to the sensory properties of wines .

Classification

This compound falls under the category of natural products, specifically within the flavonoid family as an anthocyanin. It is classified as a cationic compound due to its positive charge at physiological pH levels .

Synthesis Analysis

Methods

The synthesis of Malvidin 3-(6''-p-caffeoylglucoside) can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic methods often utilize specific glycosyltransferases that facilitate the addition of glucose to malvidin at the appropriate position.

Technical Details

  1. Enzymatic Synthesis: This method involves using enzymes that catalyze the transfer of glucose from a donor molecule to malvidin. The process typically requires optimizing conditions such as pH, temperature, and enzyme concentration.
  2. Chemical Synthesis: Chemical methods may involve multi-step reactions where malvidin is first modified to introduce a caffeoyl group before glycosylation occurs. This approach often requires careful control of reaction conditions to ensure selectivity and yield.
Molecular Structure Analysis

Structure

The molecular formula for Malvidin 3-(6''-p-caffeoylglucoside) is C32H31O15+C_{32}H_{31}O_{15}^+. The structure features a chromenylium core with hydroxyl groups contributing to its color properties. The caffeoyl group is attached at the 6-position of the glucose moiety.

Data

  • IUPAC Name: (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
  • Molecular Weight: Approximately 645.58 g/mol
  • Charge: +1 (cationic form)
Chemical Reactions Analysis

Reactions

Malvidin 3-(6''-p-caffeoylglucoside) participates in various chemical reactions typical for anthocyanins:

  1. Acid-Base Reactions: The compound can undergo protonation and deprotonation depending on pH levels.
  2. Oxidation: It can be oxidized to form different derivatives that may have altered color properties.
  3. Glycosylation: The addition of sugar moieties can modify its solubility and stability.

Technical Details

These reactions are influenced by environmental factors such as light exposure and temperature, which can lead to degradation or transformation into other compounds.

Mechanism of Action

Process

Malvidin 3-(6''-p-caffeoylglucoside) exhibits various biological activities attributed to its antioxidant properties. The mechanism involves scavenging free radicals due to its hydroxyl groups, which can donate electrons.

Data

Research indicates that anthocyanins like Malvidin 3-(6''-p-caffeoylglucoside) may contribute to cardiovascular health by improving endothelial function and reducing oxidative stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Deep purple-red solid
  • Solubility: Soluble in water and alcohol; insoluble in non-polar solvents
  • Melting Point: Not well-defined due to complex nature but generally stable under normal conditions.

Chemical Properties

  • pKa Values: Reflecting its weakly acidic nature; specific values depend on the environment.
  • Stability: Sensitive to light and heat; prone to degradation when exposed to extreme conditions.

Relevant analyses show that malvidin-based compounds can exhibit varying stability based on their structural modifications .

Applications

Scientific Uses

Malvidin 3-(6''-p-caffeoylglucoside) has several applications in scientific research:

  1. Nutraceuticals: Explored for its potential health benefits, particularly in anti-inflammatory and antioxidant formulations.
  2. Food Industry: Used as a natural colorant due to its vibrant hue.
  3. Pharmacology: Investigated for its effects on various biological pathways related to chronic diseases.

The compound's role in enhancing the sensory attributes of food products makes it valuable within both culinary and health contexts .

Biosynthesis and Natural Occurrence

Anthocyanin Biosynthesis Pathways in Plant Systems

Malvidin 3-(6''-p-caffeyglucoside) is a complex acylated anthocyanin derived from the flavonoid pathway. Its biosynthesis initiates with phenylalanine, progressing through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and chalcone isomerase (CHI) to form the basic flavanone structure. Subsequent hydroxylation by flavanone-3-hydroxylase (F3H) and modification by dihydroflavonol 4-reductase (DFR) yield leucoanthocyanidins. The critical step for malvidin aglycone formation is catalyzed by leucoanthocyanidin dioxygenase (LDOX), followed by glycosylation at the C3 position via UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) [2] [7].

Table 1: Key Enzymes in Malvidin 3-(6''-p-caffeyglucoside) Biosynthesis

EnzymeFunctionSpecificity
PALDeamination of phenylalanine to cinnamateCommits carbon to phenylpropanoid flux
UFGTTransfers glucose to anthocyanidinsGlucosylates malvidin at C3 position
AcyltransferaseAttaches caffeoyl groupEsterifies glucose at C6 position
LDOXConverts leucoanthocyanidins to anthocyanidinsForms malvidin aglycone

Enzymatic Regulation of Caffeoyl Transferase Activity

The acyltransferase responsible for esterifying caffeic acid to the glucose moiety at the 6'' position is a BAHD-family enzyme. This enzyme activates caffeoyl-CoA, facilitating transesterification onto malvidin 3-glucoside. The reaction enhances molecular stability through intramolecular copigmentation, where the caffeoyl group stacks with the anthocyanidin core, protecting it from nucleophilic water attack. Gene expression profiling in Vitis vinifera indicates that acyltransferase activity peaks during late berry ripening, coinciding with anthocyanin accumulation [4] [9].

Role of Glycosylation in Anthocyanin Diversification

Glycosylation is pivotal for anthocyanin stability and solubility. Malvidin 3-(6''-p-caffeyglucoside) exemplifies two-stage modification: initial glucosylation at C3, followed by caffeoyl attachment. The 3-O-glucose residue enables vacuolar sequestration via glutathione transporters, while acylation red-shifts the pigment and buffers pH sensitivity. Mutational studies show that non-glycosylated malvidin degrades rapidly under physiological pH (t½ <4 hours), whereas the caffeoylated glucoside remains stable >24 hours [4] [5].

Table 2: Impact of Glycosylation and Acylation on Anthocyanin Properties

Modification TypeChemical EffectFunctional Outcome
C3-O-glucosylationEnhances water solubilityFacilitates vacuolar storage
6''-O-acylationIntramolecular stackingImproves thermostability & photostability
Bis-glycosylationSteric hindranceReduces enzymatic degradation

Ecological and Phylogenetic Distribution

Prevalence in Vitis vinifera and Related Species

This compound is predominantly documented in red grape cultivars (Vitis vinifera), notably Cabernet Sauvignon, Merlot, and Syrah. It accounts for ~7% of total anthocyanins in grape skins, with concentrations reaching 0.18 mg/100 ml in red wines. The caffeoylated derivative is less abundant than non-acylated malvidin-3-glucoside but exhibits superior color persistence during wine aging. Phylogenetic analyses confirm its presence in Muscadinia rotundifolia (muscadine grapes) but absence in Vitis labrusca (Concord grapes), indicating species-specific diversification of acyltransferases [8] [9].

Table 3: Occurrence in Vitis Species

Species/CultivarTissueConcentration RangeReference
Vitis vinifera cv. Cabernet SauvignonBerry skin0.18 mg/100 ml (in wine)Dugo et al. (2004) [8]
Vitis vinifera cv. ShirazBerry skinDetected post-veraisonBoss et al. (1996) [7]
Muscadinia rotundifoliaBerry skinTrace amountsFoodB (2019) [9]

Seasonal and Developmental Stage-Dependent Accumulation

Accumulation is tightly synchronized with berry phenology. Transcriptomic studies reveal that UFGT and acyltransferase genes are minimally expressed pre-veraison but surge 10–12 weeks post-flowering, paralleling anthocyanin deposition. Environmental stressors like high temperatures (>35°C) suppress accumulation by downregulating MYBA1 and MYCA1 transcription factors. In the Coachella Valley (USA), deficit irrigation elevated CHS2 expression but failed to boost malvidin derivatives due to antioxidant depletion, underscoring the interplay between development, environment, and biochemistry [2] [7].

Table 4: Developmental Regulation of Biosynthetic Genes

Developmental StageUFGT ExpressionMYBA1 ExpressionMalvidin 3-(6''-p-caffeyglucoside) Accumulation
Pre-veraison (0–8 WPF)LowUndetectableUndetectable
Veraison onset (10 WPF)15-fold increase12-fold increaseDetectable
Harvest (16 WPF)Peak expressionSustained highMaximum concentration

Properties

Product Name

Malvidin 3-(6''-p-caffeyglucoside)

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C32H31O15+

Molecular Weight

655.6 g/mol

InChI

InChI=1S/C32H30O15/c1-42-22-8-15(9-23(43-2)27(22)38)31-24(12-17-19(35)10-16(33)11-21(17)45-31)46-32-30(41)29(40)28(39)25(47-32)13-44-26(37)6-4-14-3-5-18(34)20(36)7-14/h3-12,25,28-30,32,39-41H,13H2,1-2H3,(H4-,33,34,35,36,37,38)/p+1/t25-,28-,29+,30-,32-/m1/s1

InChI Key

LIEHUFTYLLDHTI-KWNZYCHBSA-O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O)O

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